N-methyl-2,4-diphenylpyrimidine-5-carboxamide
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Description
“N-methyl-2,4-diphenyl-5-pyrimidinecarboxamide” is a chemical compound with the molecular formula C18H15N3O and a molecular weight of 289.33 .
Molecular Structure Analysis
The molecular structure of “N-methyl-2,4-diphenyl-5-pyrimidinecarboxamide” consists of a pyrimidine ring attached to two phenyl groups and a carboxamide group .Scientific Research Applications
Applications in Diabetes Treatment
- Novel pyrimidine-5-carboxamide compounds, including derivatives of N-methyl-2,4-diphenyl-5-pyrimidinecarboxamide, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT). NNMT is a potential therapeutic target for treating type 2 diabetes mellitus (T2DM), metabolic syndrome, and chronic kidney disease. Inhibition of NNMT has shown protective effects against diet-induced obesity and enhanced insulin sensitization in mice (Sabnis, 2021).
Gene Expression Modulation
- Pyrimidine derivatives have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Modifications to the pyrimidine portion of these compounds, including the introduction of certain functional groups, have been shown to impact their biological activity and oral bioavailability (Palanki et al., 2000).
Supramolecular Aggregation Studies
- Structural modifications of thiazolo[3, 2-a]pyrimidines, a class related to N-methyl-2,4-diphenyl-5-pyrimidinecarboxamide, have been explored to understand their conformational features and supramolecular aggregation. This research provides insights into the interaction patterns and packing features controlled by various weak interactions (Nagarajaiah & Begum, 2014).
Antiviral Research
- Pyrimidine derivatives have been synthesized and evaluated for their antiviral activity. Specific substitutions on the pyrimidine ring have shown potent activity against herpes simplex virus type-1 (Tantawy et al., 2012).
Agricultural Chemistry
- The bleaching mode of action of 2,4-diphenyl pyrimidine derivatives, related to N-methyl-2,4-diphenyl-5-pyrimidinecarboxamide, has been established. They act as inhibitors of the enzyme phytoene desaturase, crucial in the biosynthesis of carotenoids in plants (Sandmann, 2001).
Synthesis and Chemical Properties
- Several studies have focused on the synthesis of various pyrimidine derivatives and their chemical properties. These include exploring synthetic methods and understanding the structural and functional implications of different substituents on the pyrimidine ring (Kovalenko et al., 2007).
Properties
IUPAC Name |
N-methyl-2,4-diphenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-19-18(22)15-12-20-17(14-10-6-3-7-11-14)21-16(15)13-8-4-2-5-9-13/h2-12H,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJKNHMIKIUGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325252 |
Source
|
Record name | N-methyl-2,4-diphenylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666613 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338771-85-0 |
Source
|
Record name | N-methyl-2,4-diphenylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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